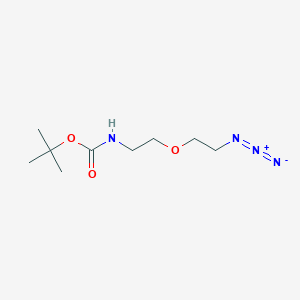

Boc-NHCH2CH2-PEG1-azide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Boc-NHCH2CH2-PEG1-azide can be synthesized through a series of chemical reactionsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

Boc-NHCH2CH2-PEG1-azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.

Major Products Formed

The major products formed from these reactions are typically conjugated molecules where the azide group has been replaced by a triazole ring, facilitating the formation of PROTACs .

科学的研究の応用

PROTAC Synthesis

Boc-NHCH2CH2-PEG1-azide serves as a crucial linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This application has significant implications in cancer therapy and other diseases where protein dysregulation is a factor.

Case Study : A study demonstrated the use of this compound to create a PROTAC targeting the androgen receptor, showing enhanced degradation efficiency compared to traditional small-molecule inhibitors .

Antibody-Drug Conjugates (ADCs)

The compound is also employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively kill cancer cells while minimizing damage to healthy tissue. The azide group facilitates "click chemistry" reactions, allowing for precise attachment of drug moieties.

Data Table: ADC Applications

Imaging Agents

This compound is utilized in the synthesis of imaging agents for positron emission tomography (PET) and other imaging modalities. The azide group allows for radiolabeling, enhancing visualization of biological processes in vivo.

Case Study : Research involving dual-labeled peptides using this compound demonstrated improved imaging contrast and specificity in tumor characterization .

Mechanistic Insights

The mechanism by which this compound operates involves its ability to form stable conjugates through click chemistry, specifically via azide-alkyne cycloaddition reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

作用機序

Boc-NHCH2CH2-PEG1-azide functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the conjugation of the linker to other molecules through click chemistry reactions, forming a bifunctional molecule that brings the target protein and an E3 ubiquitin ligase into proximity. This proximity facilitates the ubiquitination and subsequent degradation of the target protein .

類似化合物との比較

Similar Compounds

Boc-NHCH2CH2-PEG2-azide: Similar structure but with an additional ethylene glycol unit.

Boc-NHCH2CH2-PEG3-azide: Contains three ethylene glycol units.

Boc-NHCH2CH2-PEG4-azide: Contains four ethylene glycol units.

Uniqueness

Boc-NHCH2CH2-PEG1-azide is unique due to its specific length and structure, which can influence the efficiency and selectivity of PROTACs. The single ethylene glycol unit provides a balance between flexibility and rigidity, making it suitable for various applications in PROTAC synthesis .

生物活性

Boc-NHCH2CH2-PEG1-azide is a compound that has gained attention in the field of chemical biology, particularly for its applications in drug discovery and development. This compound serves as a versatile linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Structural Characteristics

This compound is characterized by its azide functional group, which allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for conjugating various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Chemical Properties:

- Molecular Formula: C₉H₁₉N₃O₃

- Molecular Weight: 205.26 g/mol

- CAS Number: 176220-30-7

- Solubility: Soluble in water (up to 53 g/L at 25 °C)

This compound functions primarily as a linker in PROTAC technology. PROTACs utilize two different ligands connected by a linker—one ligand binds to an E3 ubiquitin ligase while the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway. The incorporation of PEG (polyethylene glycol) moieties enhances solubility and biocompatibility, reducing immunogenicity and prolonging circulation time in vivo.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its role in PROTAC design:

-

Protein Degradation Efficiency:

- Studies have shown that PROTACs utilizing this compound as a linker exhibit enhanced degradation rates for specific target proteins compared to traditional small-molecule inhibitors. For instance, a study demonstrated that a BRD4-targeting PROTAC linked via this compound achieved over 90% degradation of BRD4 in cellular assays within 24 hours .

- Selectivity and Off-target Effects:

- In Vivo Applications:

Case Studies

Several case studies illustrate the practical applications of this compound:

特性

IUPAC Name |

tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBULWLGULHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。